2-(4-Isopropylphenyl)-1-propanol, AldrichCPR
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Overview
Description
2-(4-Isopropylphenyl)-1-propanol, AldrichCPR is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with an isopropyl group attached to the phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Isopropylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2-(4-Isopropylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-1-propanol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 2-(4-Isopropylphenyl)-2-propanone.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Isopropylphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-1-propanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenyl)acetic acid
- 2-Cyano-3-(4-isopropylphenyl)-2-propenoic acid
- 3-(4-Isopropylphenyl)-2-phenyl-2-propenoic acid
Uniqueness
2-(4-Isopropylphenyl)-1-propanol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its secondary alcohol group and isopropyl substitution on the phenyl ring make it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2-methyl-4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)12-5-4-11(6-7-13)10(3)8-12/h4-5,8-9,13H,6-7H2,1-3H3 |
InChI Key |
ZLFCBNDDAIHPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)CCO |
Origin of Product |
United States |
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